
Capstafin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capstafin is a highly potent and selective inhibitor of STAT5b.
Wissenschaftliche Forschungsanwendungen
Plasma Medicine and Bioengineering
Capstafin, as part of the Cold Atmospheric Plasmas (CAP) category, has significant implications in plasma medicine and bioengineering. CAPs are known for generating reactive species like reactive oxygen and nitrogen species, which are crucial in cellular interactions and signaling pathways in both prokaryotic and eukaryotic cells. This aspect of CAP has laid the foundation for plasma medicine, a field focusing on the application of CAP in therapeutic contexts, particularly in bioengineering applications (Keidar & Robert, 2015).
Cancer Therapy
One of the most notable applications of Capstafin in the medical field is in cancer therapy. Research shows that CAP can selectively target cancer cells, influencing cell cycle modification, apoptosis, and potentially enhancing the effectiveness of other cancer treatments. The interaction of CAP with cancer cells, especially in conjunction with nanoparticles, has been a significant area of study, suggesting promising avenues for future cancer treatments (Keidar, 2015).
Bone Tissue Engineering
Capstafin's role extends to bone tissue engineering, particularly through calcium phosphates (CaPs), which are analogous to bone mineral. CaPs like hydroxyapatite and tricalcium phosphate have garnered attention for their dual use as bone substitutes and drug delivery vehicles. Their biocompatibility and variable properties make them ideal for growth factor and drug delivery in orthopedic and dental applications, offering new dimensions in bone tissue repair and treatment of musculoskeletal disorders (Bose & Tarafder, 2012).
Nanostructured Calcium Phosphate in Tissue Repair
The use of nanostructured calcium phosphate (CaP) in hard tissue repair, including potential applications in soft tissues, is another area where Capstafin is relevant. The research highlights the biological effects of nanostructured CaP on various biological systems like bone, cartilage, and nerve repair, summarizing the specific cellular and molecular interactions influenced by Capstafin (Zhou, Hong, & Zhang, 2013).
Eigenschaften
CAS-Nummer |
1818390-52-1 |
|---|---|
Produktname |
Capstafin |
Molekularformel |
C17H29NO9P2 |
Molekulargewicht |
453.36 |
IUPAC-Name |
4-((8-Methylnonanamido)methyl)-1,2-phenylene bis(dihydrogen phosphate) |
InChI |
InChI=1S/C17H29NO9P2/c1-13(2)7-5-3-4-6-8-17(19)18-12-14-9-10-15(26-28(20,21)22)16(11-14)27-29(23,24)25/h9-11,13H,3-8,12H2,1-2H3,(H,18,19)(H2,20,21,22)(H2,23,24,25) |
InChI-Schlüssel |
FLLCGDMAXOLXOB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCC(NCC1=CC=C(OP(O)(O)=O)C(OP(O)(O)=O)=C1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Capstafin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



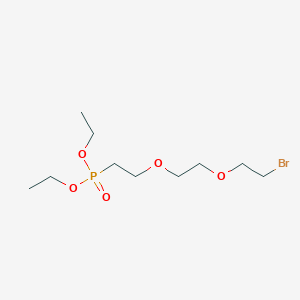
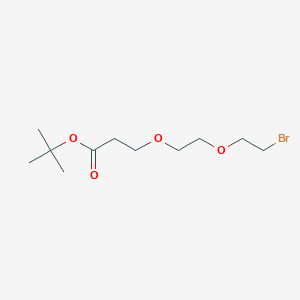
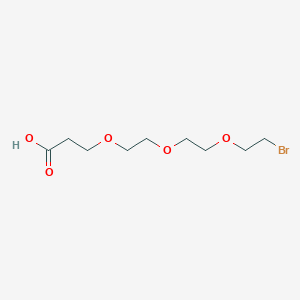
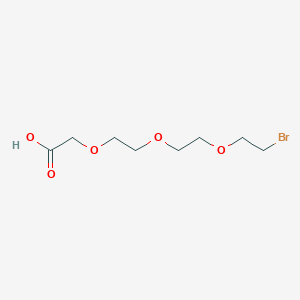
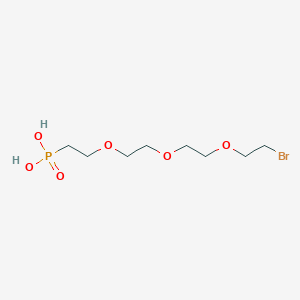
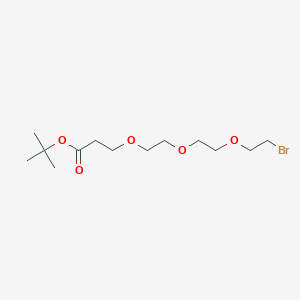
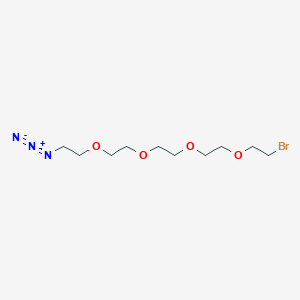
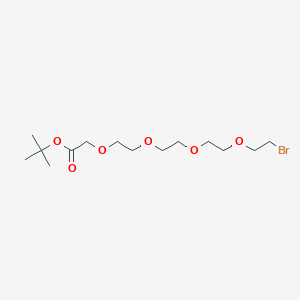
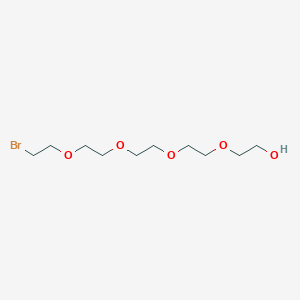
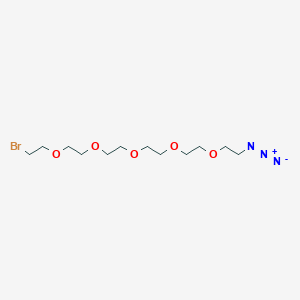
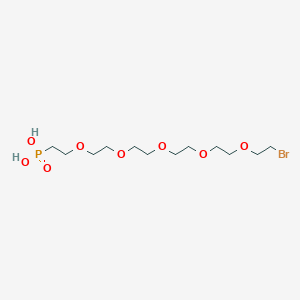
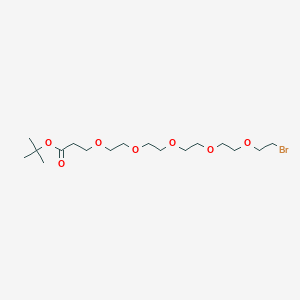
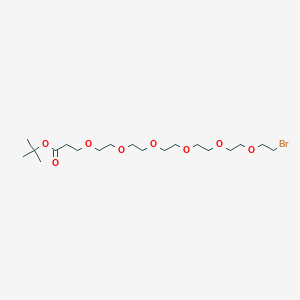
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)